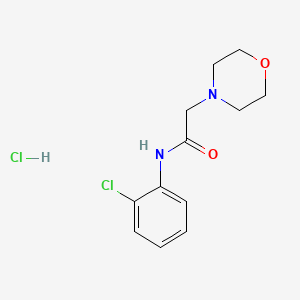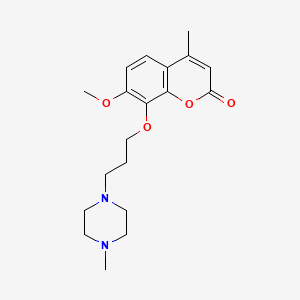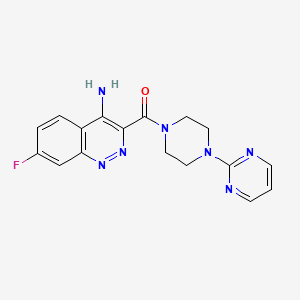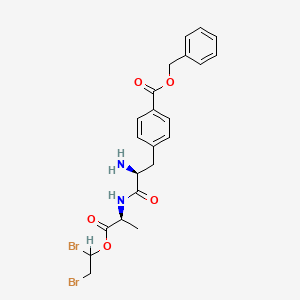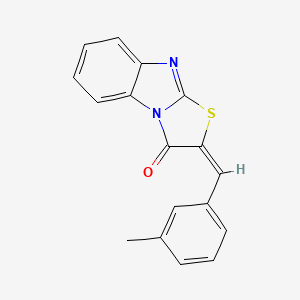
1,3,4,6-Tetrakis-O-(1-oxo-9-octadecenyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetraoleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4,6-Tetrakis-O-(1-oxo-9-octadecenyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetraoleate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes multiple oleate groups attached to a sugar backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-Tetrakis-O-(1-oxo-9-octadecenyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetraoleate typically involves the esterification of a sugar molecule with oleic acid derivatives. The process begins with the protection of hydroxyl groups on the sugar molecule, followed by the introduction of oleate groups through esterification reactions. Common reagents used in these reactions include oleoyl chloride and pyridine as a catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to remove any impurities and unreacted starting materials.
化学反応の分析
Types of Reactions
1,3,4,6-Tetrakis-O-(1-oxo-9-octadecenyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetraoleate can undergo various chemical reactions, including:
Oxidation: The oleate groups can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The carbonyl groups in the oleate chains can be reduced to alcohols.
Substitution: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the parent sugar and oleic acid.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Hydrolysis can be carried out using dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Epoxides, hydroxylated oleate derivatives.
Reduction: Alcohol derivatives of the oleate chains.
Substitution: Free sugar molecule and oleic acid.
科学的研究の応用
1,3,4,6-Tetrakis-O-(1-oxo-9-octadecenyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetraoleate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Explored for its potential as a drug delivery agent, leveraging its ability to interact with lipid membranes.
Industry: Utilized in the formulation of emulsifiers and surfactants in various industrial processes.
作用機序
The mechanism by which 1,3,4,6-Tetrakis-O-(1-oxo-9-octadecenyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetraoleate exerts its effects is primarily related to its amphiphilic structure. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it a valuable tool for studying membrane dynamics and for developing drug delivery systems that target cell membranes.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranoside: Another sugar derivative with ester groups, but with acetyl instead of oleate groups.
1,3,4,6-Tetra-O-benzyl-beta-D-fructofuranosyl-alpha-D-glucopyranoside: Similar sugar backbone with benzyl protecting groups.
Uniqueness
1,3,4,6-Tetrakis-O-(1-oxo-9-octadecenyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetraoleate is unique due to its multiple oleate groups, which confer distinct amphiphilic properties. This makes it particularly useful for applications involving lipid interactions and membrane studies, setting it apart from other sugar derivatives with different ester groups.
特性
CAS番号 |
34816-23-4 |
|---|---|
分子式 |
C156H278O19 |
分子量 |
2457.9 g/mol |
IUPAC名 |
[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-3,4-bis[[(Z)-octadec-10-enoyl]oxy]-2,5-bis[[(Z)-octadec-10-enoyl]oxymethyl]oxolan-2-yl]oxy-3,4,5-tris[[(Z)-octadec-10-enoyl]oxy]oxan-2-yl]methyl (Z)-octadec-10-enoate |
InChI |
InChI=1S/C156H278O19/c1-9-17-25-33-41-49-57-65-73-81-89-97-105-113-121-129-142(157)165-137-140-150(169-145(160)132-124-116-108-100-92-84-76-68-60-52-44-36-28-20-12-4)152(171-147(162)134-126-118-110-102-94-86-78-70-62-54-46-38-30-22-14-6)153(172-148(163)135-127-119-111-103-95-87-79-71-63-55-47-39-31-23-15-7)155(168-140)175-156(139-167-144(159)131-123-115-107-99-91-83-75-67-59-51-43-35-27-19-11-3)154(173-149(164)136-128-120-112-104-96-88-80-72-64-56-48-40-32-24-16-8)151(170-146(161)133-125-117-109-101-93-85-77-69-61-53-45-37-29-21-13-5)141(174-156)138-166-143(158)130-122-114-106-98-90-82-74-66-58-50-42-34-26-18-10-2/h57-72,140-141,150-155H,9-56,73-139H2,1-8H3/b65-57-,66-58-,67-59-,68-60-,69-61-,70-62-,71-63-,72-64-/t140-,141-,150-,151-,152+,153-,154+,155-,156+/m1/s1 |
InChIキー |
KPESTHZJFZHHDE-TYBXDPBHSA-N |
異性体SMILES |
CCCCCCC/C=C\CCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCC/C=C\CCCCCCC)OC(=O)CCCCCCCC/C=C\CCCCCCC)OC(=O)CCCCCCCC/C=C\CCCCCCC)COC(=O)CCCCCCCC/C=C\CCCCCCC)OC(=O)CCCCCCCC/C=C\CCCCCCC)OC(=O)CCCCCCCC/C=C\CCCCCCC)OC(=O)CCCCCCCC/C=C\CCCCCCC |
正規SMILES |
CCCCCCCC=CCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCC=CCCCCCCC)OC(=O)CCCCCCCCC=CCCCCCCC)OC(=O)CCCCCCCCC=CCCCCCCC)COC(=O)CCCCCCCCC=CCCCCCCC)OC(=O)CCCCCCCCC=CCCCCCCC)OC(=O)CCCCCCCCC=CCCCCCCC)OC(=O)CCCCCCCCC=CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


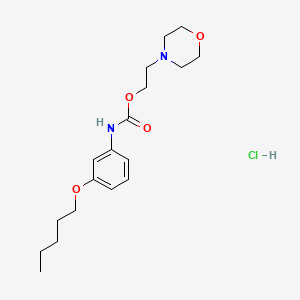
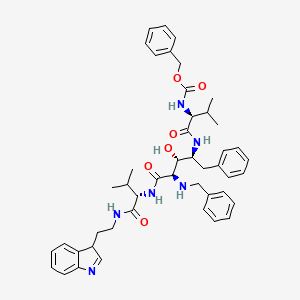
![4-nitro-N'-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide](/img/structure/B12723831.png)
